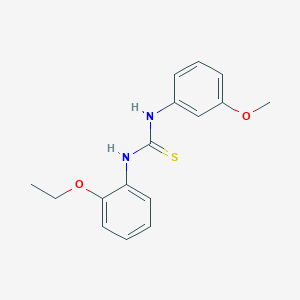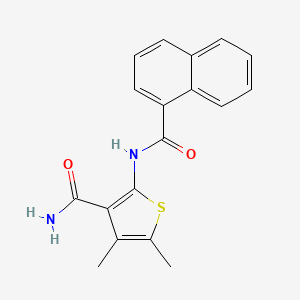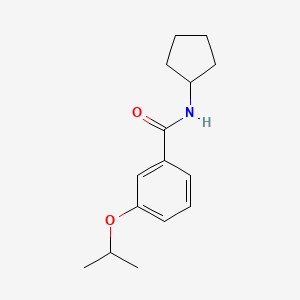![molecular formula C16H14N2OS B5739421 4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5739421.png)
4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of structurally related compounds, such as various pyridine and pyran derivatives, involves complex chemical reactions that provide insights into the potential synthesis pathways for the target compound. For instance, the synthesis of 6,7-dihydro-2-methoxy-4-(substituted)pyridine-3-carbonitriles involves direct methods and refinement by full matrix least squares, hinting at the intricate process of synthesizing similar cyclopenta[b]pyridine derivatives (Moustafa & Girgis, 2007).
Molecular Structure Analysis
Molecular structure determination through X-ray crystallography offers detailed insights into the arrangement of atoms within a compound. Studies on related compounds reveal monoclinic and triclinic crystal systems with specific space groups, providing a framework for understanding the molecular structure of the target compound. The molecular packing, bond lengths, and valency angles are crucial parameters for analyzing its structure (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The reactivity and transformation of pyridine derivatives into various heterocyclic compounds through reactions like ring opening followed by ring closure highlight the versatile chemical properties of these molecules. This reactivity forms the basis for understanding the chemical reactions involving the target compound, indicating a potential for generating a wide range of derivatives with diverse biological and chemical applications (Halim & Ibrahim, 2022).
Physical Properties Analysis
Analyzing the physical properties of closely related compounds, including their stability, crystalline structure, and solubility, provides a foundation for predicting the physical characteristics of the target compound. For example, the stability of pyrazolo[4,3-b]pyridine derivatives up to certain temperatures and their polycrystalline structure inform the potential physical properties of the compound (El-Menyawy, Zedan, & Nawar, 2019).
Chemical Properties Analysis
The chemical properties of a compound, such as its reactivity, potential for hydrogen bonding, and ability to form stable derivatives, are essential for its application in various fields. The synthesis and characterization of related pyridine derivatives reveal insights into the chemical behavior of similar compounds, suggesting the chemical versatility and potential applications of the target compound (Goto et al., 1991).
Eigenschaften
IUPAC Name |
4-(4-hydroxyphenyl)-2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-20-16-13(9-17)15(10-5-7-11(19)8-6-10)12-3-2-4-14(12)18-16/h5-8,19H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWFJBBYHLPXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCC2)C(=C1C#N)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-hydroxyphenyl)-2-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[4-(tert-butoxycarbonyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B5739352.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5739353.png)



![N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5739393.png)
![ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]amino}benzoate](/img/structure/B5739397.png)
![2-chloro-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B5739400.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739404.png)
![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)
![2-adamantyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5739412.png)

